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Abstract

This document provides detailed application notes and protocols for designing preclinical and
clinical efficacy studies of BL-1020, an investigational antipsychotic agent for the treatment of
schizophrenia. BL-1020 is a novel chemical entity that acts as a prodrug, delivering
perphenazine, a dopamine D2 receptor antagonist, and gamma-aminobutyric acid (GABA), an
agonist of the GABA-A receptor. This dual mechanism of action aims to not only alleviate the
positive symptoms of schizophrenia but also address the cognitive deficits associated with the
disorder. These guidelines are intended to assist researchers in designing robust and
reproducible studies to evaluate the therapeutic potential of BL-1020.

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a range of symptoms, including
positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social
withdrawal), and cognitive impairment. While existing antipsychotics are effective in treating
positive symptoms, they have limited efficacy against negative and cognitive symptoms. BL-
1020 was developed to address this unmet medical need through its unique dual-action
mechanism. Preclinical and clinical studies have been conducted to evaluate its efficacy and
safety. However, in 2013, the Phase Il/lll CLARITY study was discontinued following an interim
analysis that indicated the trial would not meet its primary efficacy endpoint for cognitive
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improvement.[1][2][3] This document outlines the experimental designs employed in these key
studies to guide future research in this area.

Mechanism of Action and Signaling Pathway

BL-1020 is an ester of perphenazine and GABA. Following oral administration, it crosses the
blood-brain barrier and is metabolized into its two active components. Perphenazine acts as a
potent antagonist at dopamine D2 receptors, which is the primary mechanism for its
antipsychotic effect on positive symptoms. GABA, the principal inhibitory neurotransmitter in
the central nervous system, is intended to enhance GABAergic transmission, which is
hypothesized to improve cognitive function.
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Preclinical Efficacy Studies

Preclinical studies are essential for establishing the initial efficacy and safety profile of a drug
candidate. For BL-1020, key preclinical assessments focused on its antipsychotic potential and
its propensity to induce extrapyramidal symptoms (EPS), a common side effect of dopamine

antagonists.

Amphetamine-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic activity. Amphetamine induces an
increase in dopamine release, leading to hyperlocomotion in rodents, which is considered a
model of the positive symptoms of schizophrenia.
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Protocol:

Animals: Male Sprague-Dawley rats.

e Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water.

o Habituation: Acclimate rats to the open-field apparatus for 30-60 minutes before testing.
e Drug Administration:
o Administer BL-1020 or a vehicle control orally.

o After a predetermined pretreatment time (e.g., 60 minutes), administer d-amphetamine
(e.g., 0.5-2.0 mg/kg, intraperitoneally) to induce hyperactivity.

e Behavioral Assessment:
o Immediately after amphetamine injection, place the rats in the open-field arena.
o Record locomotor activity using an automated tracking system for 60-120 minutes.

o Key parameters to measure include total distance traveled, rearing frequency, and
stereotypy score.

o Data Analysis: Compare the locomotor activity of the BL-1020 treated group with the vehicle
and positive control (e.g., perphenazine) groups using ANOVA.

Catalepsy Test

The catalepsy test is used to assess the likelihood of a compound to induce extrapyramidal
side effects. Catalepsy in rats is characterized by an inability to correct an externally imposed

posture.
Protocol:
e Animals: Male Wistar or Sprague-Dawley rats.

e Drug Administration: Administer BL-1020, a positive control (e.g., haloperidol), or vehicle.
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 Catalepsy Assessment:

o At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the
rat's forepaws on a horizontal bar (e.g., 9 cm high).

o Measure the time it takes for the rat to remove both forepaws from the bar (descent
latency). A cut-off time (e.g., 180 seconds) is typically used.

o Data Analysis: Compare the descent latency across treatment groups using appropriate
statistical tests (e.g., Kruskal-Wallis test).

Clinical Efficacy Studies

Clinical trials in human subjects are critical to determine the therapeutic efficacy and safety of
an investigational drug. The development of BL-1020 for schizophrenia progressed to Phase
[I/11I clinical trials.

Phase llb EAGLE Study

The EAGLE (Effective Antipsychosis via GABA Level Enhancement) study was a randomized,
double-blind, placebo- and active-controlled trial designed to assess the efficacy, safety, and
tolerability of BL-1020 in patients with acute schizophrenia.

Study Design:
» Participants: 363 hospitalized patients with an acute exacerbation of schizophrenia.[4]
e Treatment Arms:

o BL-1020 (20-30 mg/day)

o Risperidone (an atypical antipsychotic, as a positive control)

o Placebo

e Duration: 6 weeks.
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» Primary Efficacy Endpoint: Change from baseline in the total score of the Positive and
Negative Syndrome Scale (PANSS).

e Secondary Efficacy Endpoints:

o Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS)
composite score.

o Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Change (CGI-
C) scores.

Key Efficacy Results from the EAGLE Study:

Outcome BL-1020 (20-30 . .
Placebo p-value Risperidone
Measure mgl/day)
PANSS Total
Comparable to
Score (Change -23.6 -14.4 0.002

_ BL-1020
from Baseline)

BACS

. Effect Size =
Composite Score - 0.009 -
0.50
(vs. Placebo)
BACS )
) Effect Size =
Composite Score - 0.019 -
0.43

(vs. Risperidone)

Phase Ill/lll CLARITY Study

The CLARITY (Cognitive Level and Acuity Response with an Innovative Treatment for
schizophYrenia) study was a follow-up Phase I/l trial designed to further evaluate the
cognitive benefits and antipsychotic efficacy of BL-1020.

Study Design:

o Participants: Planned enrollment of approximately 435 patients with an acute exacerbation of

schizophrenia.
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e Treatment Arms:
o BL-1020
o Risperidone
o Placebo
o Duration: 6 weeks for the primary endpoint, with a 24-week extension.
e Primary Endpoint: Short-term (6-week) cognitive benefit.
Outcome of the CLARITY Study:

In March 2013, BioLineRx announced the discontinuation of the CLARITY study. A pre-planned
interim analysis of data from 230 subjects indicated that the trial would not meet its pre-
specified primary efficacy endpoint for cognitive improvement compared to risperidone. While
some positive trends in cognition were observed, the overall results were not statistically
significant.

Experimental Protocols for Clinical Assessments
Positive and Negative Syndrome Scale (PANSS)

The PANSS is a semi-structured interview used to assess the severity of positive, negative,
and general psychopathology symptoms in patients with schizophrenia.

Protocol:

o Administration: Conduct a 30-45 minute clinical interview with the patient. Information from
family members or caregivers can also be used.

e Scoring: Rate the patient on 30 items, each on a 7-point scale from 1 (absent) to 7
(extreme). The items are divided into three subscales:

o Positive Scale (7 items): Assesses symptoms such as delusions, conceptual
disorganization, and hallucinatory behavior.
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o Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional
withdrawal, and poor rapport.

o General Psychopathology Scale (16 items): Assesses a range of other symptoms
including anxiety, guilt feelings, and tension.

o Data Analysis: Calculate the total score for each subscale and the overall total PANSS score.
Compare the change in scores from baseline to the end of treatment between the different
study arms.

Brief Assessment of Cognition in Schizophrenia (BACS)

The BACS is a battery of tests designed to quickly assess the cognitive functions that are most
commonly impaired in schizophrenia.

Protocol:

o Administration: The battery takes approximately 30-35 minutes to administer and includes
tests of:

o Verbal memory

o Working memory

o Motor speed

o Verbal fluency

o Attention and speed of information processing
o Executive function

e Scoring: Each test is scored individually, and the scores are then converted to z-scores
based on normative data. A composite z-score is calculated by averaging the z-scores of the
individual tests.

o Data Analysis: Compare the change in the composite z-score from baseline to the end of
treatment between the different study arms.
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Experimental Workflows
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Conclusion

The experimental designs for the efficacy studies of BL-1020 provide a valuable framework for
researchers investigating novel treatments for schizophrenia. The use of established preclinical
models, such as amphetamine-induced hyperactivity and catalepsy, is crucial for early
assessment of antipsychotic potential and side effect liability. In the clinical setting, randomized,
controlled trials with well-defined patient populations and validated assessment tools like
PANSS and BACS are the gold standard. While the development of BL-1020 was discontinued
due to the CLARITY trial not meeting its primary endpoint for cognition, the methodologies
employed in its evaluation remain relevant and can inform the design of future studies aimed at
developing more effective treatments for the multifaceted symptoms of schizophrenia.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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